2-(3-Chloro-2-methylpropyl)thiophene

CAS No.:

Cat. No.: VC20394535

Molecular Formula: C8H11ClS

Molecular Weight: 174.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClS |

|---|---|

| Molecular Weight | 174.69 g/mol |

| IUPAC Name | 2-(3-chloro-2-methylpropyl)thiophene |

| Standard InChI | InChI=1S/C8H11ClS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6H2,1H3 |

| Standard InChI Key | GIBWTDZGQFIWAJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CC=CS1)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

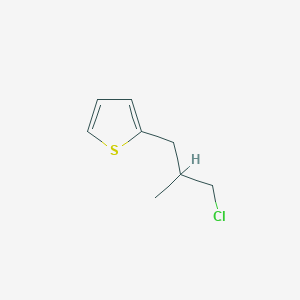

The molecular structure of 2-(3-Chloro-2-methylpropyl)thiophene consists of a thiophene ring (C₄H₃S) bonded to a 3-chloro-2-methylpropyl chain at the second position. Key structural features include:

-

Thiophene Core: A sulfur-containing heterocycle with delocalized π-electrons contributing to aromatic stability .

-

Branched Alkyl Chain: A three-carbon propyl group with a chlorine atom at the third position and a methyl group at the second carbon, introducing steric hindrance .

The IUPAC name, 2-(3-chloro-2-methylpropyl)thiophene, reflects this substitution pattern, while the SMILES string CC(CC1=CC=CS1)CCl encodes the connectivity .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁ClS | |

| Molecular Weight | 174.69 g/mol | |

| IUPAC Name | 2-(3-chloro-2-methylpropyl)thiophene | |

| SMILES | CC(CC1=CC=CS1)CCl | |

| InChI Key | GIBWTDZGQFIWAJ-UHFFFAOYSA-N |

Physical and Chemical Properties

Experimental data from Sigma-Aldrich and PubChem on analogous chlorinated compounds suggest:

-

Boiling Point: ~117°C at 10 mmHg , consistent with volatile organochlorides.

-

Density: ~0.925 g/mL, typical for halogenated hydrocarbons .

-

Solubility: Insoluble in water; miscible with organic solvents like toluene and ethanol .

-

Refractive Index: n20/D ≈ 1.427, indicating moderate polarizability .

The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the thiophene ring participates in electrophilic aromatic substitutions .

Synthesis and Industrial Production

Chlorination Methods

A patented route (CN1305843C) involves diazotization and chlorination of 3-chloro-2-aminotoluene, yielding 70–85% purity. Key steps include:

-

Diazonium salt formation at 0–5°C using sodium nitrite.

-

Chlorination via coupling with thiophene precursors.

-

Solvent extraction and vacuum distillation for purification .

Grob Fragmentation Approach

Xie and Oestreich demonstrated a B(C₆F₅)₃-catalyzed decarbonylative transfer hydrochlorination:

-

React 2-(2-methylallyl)thiophene with cyclohexa-2,5-diene-1-carbonyl chloride.

-

Initiate fragmentation at 5–10°C to form the target compound.

-

Isolate via toluene extraction and magnesium sulfate drying .

Table 2: Synthetic Method Comparison

| Method | Yield (%) | Temperature Range | Catalysts |

|---|---|---|---|

| Diazotization | 85 | 0–5°C | None |

| Grob Fragmentation | 62 | 5–10°C | B(C₆F₅)₃ |

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

-

Pharmaceuticals: Functionalization via Suzuki-Miyaura coupling to create kinase inhibitors .

-

Polymer Chemistry: Co-monomer in conductive polythiophenes for OLEDs .

Materials Science

-

Liquid Crystals: Branched alkyl chains enhance mesophase stability in display technologies .

-

Coordination Complexes: Sulfur atoms coordinate with transition metals (e.g., Pd, Pt) for catalytic applications .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

The branched alkyl group in 2-(3-Chloro-2-methylpropyl)thiophene impedes π-stacking in polymers compared to linear analogs, enhancing solubility in nonpolar media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume